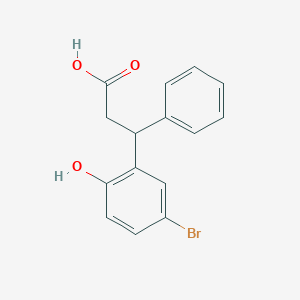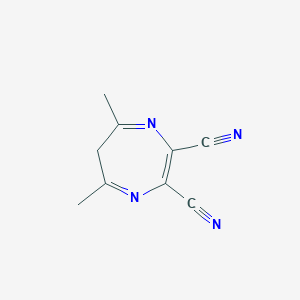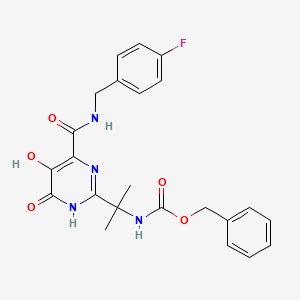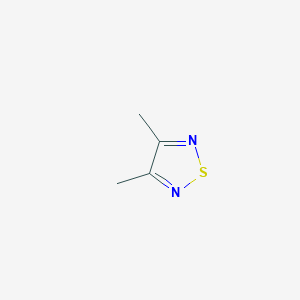
3,4-Dimethyl-1,2,5-thiadiazole
Overview
Description
3,4-Dimethyl-1,2,5-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure It is a derivative of thiadiazole, characterized by the presence of two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of dimethylhydrazine with carbon disulfide, followed by oxidation. The reaction conditions often require the presence of a base, such as potassium hydroxide, and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often requiring catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: N-substituted and C-substituted derivatives.
Scientific Research Applications
3,4-Dimethyl-1,2,5-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1,2,5-thiadiazole varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential enzymatic processes.
Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Electronic Properties: The compound’s unique electronic structure allows it to participate in charge transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with different substitution patterns.
2,5-Dimethyl-1,3,4-thiadiazole: Similar structure but with methyl groups at different positions.
1,2,4-Thiadiazole: A different isomer with distinct chemical properties.
Uniqueness: 3,4-Dimethyl-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science make it a compound of significant interest.
Properties
IUPAC Name |
3,4-dimethyl-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c1-3-4(2)6-7-5-3/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSNFMVXIDMBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473956 | |
| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-21-2 | |
| Record name | 3,4-Dimethyl-1,2,5-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5-Thiadiazole, 3,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3,4-Dimethyl-1,2,5-thiadiazole undergo electrophilic substitution reactions?
A: Contrary to previous beliefs, research has demonstrated that this compound can indeed undergo electrophilic substitution reactions. Specifically, it has been shown to undergo chloromethylation with N-chlorosuccinimide. [] This finding opens up possibilities for further functionalization and derivatization of this heterocyclic compound.
Q2: How does the reactivity of N-chlorosuccinimide and N-bromosuccinimide differ with this compound?
A: Studies have revealed interesting differences in the reactivity of N-chlorosuccinimide and N-bromosuccinimide with this compound. N-chlorosuccinimide demonstrates higher selectivity compared to N-bromosuccinimide in the dihalogenation of the compound. [] This suggests a potential influence of the halogen atom on the reaction pathway and product distribution.
Q3: Can this compound be used to generate other sulfur-containing molecules?
A: Yes, research has shown that this compound can be used as a precursor for the generation of other sulfur-containing compounds. Photolysis of this compound in an argon matrix with 254-nm UV irradiation produces the unstable molecule acetonitrile N-sulfide (CH3CNS). [] This finding highlights the potential of this compound as a synthetic tool in sulfur chemistry.
Q4: What unique reactions does this compound undergo with benzynes?
A: this compound exhibits interesting reactivity with benzynes, leading to the formation of various heterocyclic systems. Benzyne additions to this compound can yield methyl derivatives of quinoxaline, 1,2-benzisothiazole, and 1,3-benzoselenazole. [] These reactions highlight the potential of this compound as a building block for the synthesis of diverse heterocyclic compounds.
Q5: What is known about the stability of this compound and its derivatives?
A: Research indicates that the stability of this compound derivatives can be influenced by substituents and reaction conditions. For example, while acetonitrile N-sulfide (CH3CNS) generated from this compound is stable under isolated conditions, it undergoes bimolecular reactions leading to decomposition in condensed phases. [] Similarly, the stability of radical anions generated during the electroreduction of this compound derivatives is influenced by the substituents at the 3 and 4 positions. []
Q6: What spectroscopic data is available for characterizing this compound and its derivatives?
A: Various spectroscopic techniques have been employed to characterize this compound and its derivatives. UV spectroscopy has been used to study the ethanol addition reaction with 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide. [] Additionally, ¹³C NMR spectroscopy has proven valuable in analyzing the structure and reactions of this compound derivatives, such as identifying the site of ethanol addition in 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide. [] Furthermore, infrared spectroscopy has been utilized to study the photolysis product acetonitrile N-sulfide (CH3CNS) generated from this compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


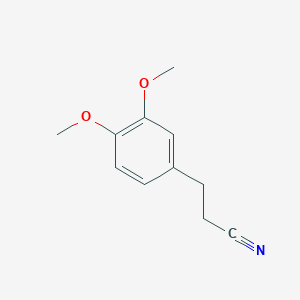
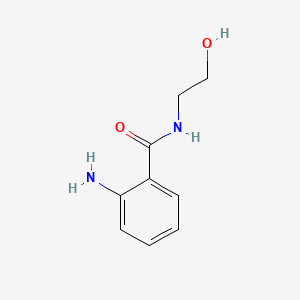
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine](/img/structure/B3032770.png)
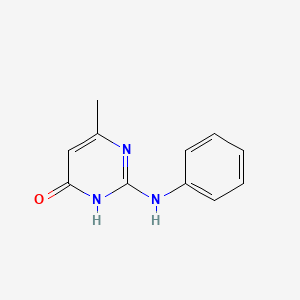

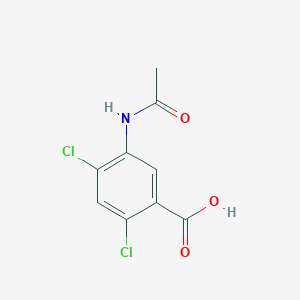

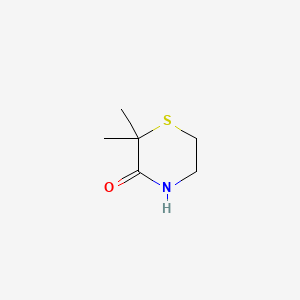
![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)
